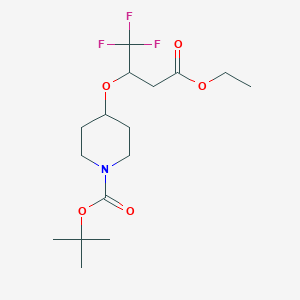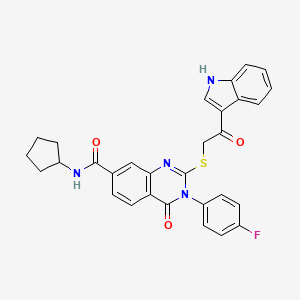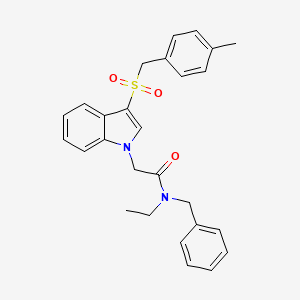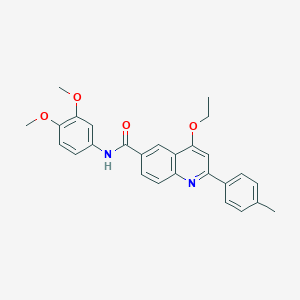![molecular formula C19H16ClFN2O3S B2513220 [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 921789-75-5](/img/structure/B2513220.png)
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a benzodioxol group, a chlorofluorophenyl group, a sulfanyl group, and an imidazol group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazol ring suggests that the compound might have aromatic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, and the aromatic ring could influence its stability .科学的研究の応用
Catalysis and Synthetic Methodologies
Research has demonstrated the utility of imidazole derivatives in catalysis and synthetic methodologies. For instance, a study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide , highlighting a microwave-assisted Fries rearrangement, underlining the efficiency and environmental benefits of such methodologies (Moreno-Fuquen et al., 2019). Additionally, imidazole and its derivatives have been employed as ligands in the development of reusable catalysts for the oxidation of primary alcohols and hydrocarbons , demonstrating the compound's versatility and potential for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis and Drug Development
Imidazole derivatives are pivotal in organic synthesis and drug development. Research has highlighted the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol , showcasing the compound's role in simplifying synthetic routes and enhancing reaction conditions for pharmaceutical applications (Sarki et al., 2021). Another study focused on the synthesis of new thieno[2,3-b]-thiophene derivatives , indicating the potential for creating novel organic materials with unique properties (Mabkhot et al., 2010).
Molecular Interactions and Structural Analysis
The compound and its derivatives have been studied for their molecular interactions and structural analysis . For example, the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe based on an imidazole derivative were investigated, demonstrating the compound's potential in analytical chemistry and sensor development (Wen-yao, 2012).
Electrocatalysis and Sensor Development
Imidazole derivatives have been utilized in electrocatalysis and sensor development , as evidenced by the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. This study underscores the compound's versatility in facilitating the simultaneous determination of biomolecules, showcasing its applicability in biosensing and analytical devices (Nasirizadeh et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-15-2-1-3-16(21)14(15)10-27-19-22-7-13(9-24)23(19)8-12-4-5-17-18(6-12)26-11-25-17/h1-7,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSWNANJMWTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=C(C=CC=C4Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)
![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)

![N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2513144.png)
![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)



![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)